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molecular formula C11H15N3O3S2 B8403317 [[2-(acetylamino)-5-thiazolyl]thio]-N-(2-oxobutyl)acetamide

[[2-(acetylamino)-5-thiazolyl]thio]-N-(2-oxobutyl)acetamide

Cat. No. B8403317
M. Wt: 301.4 g/mol
InChI Key: AAIZGJABVHYYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521759B2

Procedure details

A mixture of [[2-(acetylamino)-5-thiazolyl]thio]acetic acid (9.0 g, 38.8 mmol), HOBT (5.94 g, 38.8 mmol) and ethyldimethylaminopropylcarbodiimide hydrochloride salt (11.16 g, 58.2 mmol) in DMF (50 mL) was stirred at 0° C. for 0.5 h. To this mixture was added 1-amino-2-butanone hydrochloride (5.27 g, 42.7 mmol) followed by triethylamine (15 mL, 107.5 mmol). The mixture was stirred at 0° C. for 0.5 h and at rt for 1 h. Water (200 mL) was added to the mixture and the product was extracted with methylene chloride containing 10% MeOH (5×100 mL). The methylene chloride extract was dried over Na2SO4 and concentrated. The residue was triturated with water and the precipitated solid product was collected by filtration. It was dried to obtain the desired product (10.5 g, 90%), mp 195-196° C.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
11.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][C:7]([S:10][CH2:11][C:12]([OH:14])=O)=[CH:8][N:9]=1)(=[O:3])[CH3:2].C1C=CC2N(O)N=NC=2C=1.Cl.C(N=C=NCCCN(C)C)C.Cl.[NH2:38][CH2:39][C:40](=[O:43])[CH2:41][CH3:42].C(N(CC)CC)C>CN(C=O)C.O>[C:1]([NH:4][C:5]1[S:6][C:7]([S:10][CH2:11][C:12]([NH:38][CH2:39][C:40](=[O:43])[CH2:41][CH3:42])=[O:14])=[CH:8][N:9]=1)(=[O:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=CN1)SCC(=O)O
Name
Quantity
5.94 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
11.16 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.27 g
Type
reactant
Smiles
Cl.NCC(CC)=O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 0.5 h and at rt for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride containing 10% MeOH (5×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the precipitated solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
It was dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=CN1)SCC(=O)NCC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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